molecular formula C10H15P B1609042 tert-Butylphenylphosphine CAS No. 6002-31-9

tert-Butylphenylphosphine

Cat. No.: B1609042
CAS No.: 6002-31-9
M. Wt: 166.2 g/mol
InChI Key: ZSSMIQURWRIOCN-UHFFFAOYSA-N
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Description

tert-Butylphenylphosphine is an organophosphorus compound with the chemical formula C10H15P. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ether and benzene. This compound is known for its pungent odor and its ability to react easily with oxygen in the air .

Preparation Methods

The preparation of tert-Butylphenylphosphine typically involves the reaction of phenylphosphine with tert-butyl bromide. The specific steps are as follows :

  • Phenylphosphine is added to anhydrous carbon tetrachloride to form a nitrile manganese compound.
  • After removing the solvent, absolute ethanol is added.
  • The resulting product is reacted with an excess of tert-butyl bromide in anhydrous ether to form this compound.

Scientific Research Applications

tert-Butylphenylphosphine is widely used in scientific research due to its versatility. Some of its applications include :

    Catalysis: It serves as a ligand in nickel-catalyzed carbocyanation of alkynes and palladium-catalyzed hydrocarboxylation of acetylene.

    Organic Synthesis: It is used in the preparation of other organophosphorus compounds and in various catalytic reactions such as cross-coupling and hydrogenation.

    Biological Research: It has been studied for its potential effects on cell growth and its role in the degradation of phosphite antioxidants used in bioprocessing materials.

Mechanism of Action

The mechanism of action of tert-Butylphenylphosphine involves its interaction with molecular targets and pathways. It can act as a ligand, coordinating with transition metals to form complexes that facilitate various catalytic reactions. The compound’s ability to react with oxygen and other electrophiles also plays a role in its chemical behavior .

Comparison with Similar Compounds

tert-Butylphenylphosphine can be compared with other similar compounds such as di-tert-butylphenylphosphine and tert-butyldiphenylphosphine . These compounds share similar structural features but differ in their reactivity and applications:

Overall, this compound is unique due to its specific balance of steric and electronic properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15P/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSMIQURWRIOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)PC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404345
Record name tert-Butylphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6002-31-9
Record name tert-Butylphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butylphenylphosphine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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